4-(Methoxymethoxy)-2-nitroaniline
Overview
Description
4-(Methoxymethoxy)-2-nitroaniline is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of a methoxymethoxy group (-OCH2OCH3) and a nitro group (-NO2) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxy)-2-nitroaniline typically involves the nitration of 4-(Methoxymethoxy)aniline. The process begins with the protection of the hydroxyl group of 4-hydroxyaniline using methoxymethyl chloride in the presence of a base such as sodium hydroxide to form 4-(Methoxymethoxy)aniline. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethoxy)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-(Methoxymethoxy)-2-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aniline ring.
Scientific Research Applications
4-(Methoxymethoxy)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)-2-nitroaniline depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aniline ring and influences its reactivity in various chemical reactions. The methoxymethoxy group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the methoxymethoxy group, which affects its solubility and reactivity.
4-(Methoxymethoxy)aniline: Lacks the nitro group, making it less useful in reactions requiring electron-withdrawing groups.
Uniqueness
4-(Methoxymethoxy)-2-nitroaniline is unique due to the presence of both the methoxymethoxy and nitro groups, which confer distinct chemical properties. The methoxymethoxy group provides solubility and protection, while the nitro group enhances reactivity, making this compound versatile for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-(methoxymethoxy)-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-14-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMLEEMEKCPXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594285 | |
Record name | 4-(Methoxymethoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54029-61-7 | |
Record name | 4-(Methoxymethoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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